

Biological Activity of 4-nitro-1H-indole-3-carbaldehyde Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *4-nitro-1H-indole-3-carbaldehyde*

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The indole nucleus is a prominent scaffold in medicinal chemistry, with a diverse range of biological activities. The introduction of a nitro group at the 4-position of the indole ring, combined with the reactive carbaldehyde at the 3-position, presents a unique pharmacophore for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of **4-nitro-1H-indole-3-carbaldehyde** derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. The information is supported by available experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways to aid in further research and development.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of **4-nitro-1H-indole-3-carbaldehyde** derivatives and structurally related compounds. It is important to note that specific data for derivatives of **4-nitro-1H-indole-3-carbaldehyde** is limited in publicly available literature; therefore, data from closely related structures, such as Schiff bases derived from 4-nitrobenzaldehyde and other indole analogs, are included for comparative purposes.

Table 1: Anticancer Activity

Compound/Derivative	Cell Line	Assay	IC50 Value	Reference
4-nitro-1H-indole-3-carbaldehyde (NICA)	A549 (Human Lung Carcinoma)	MTT	Cytotoxic activity indicated, specific IC50 not provided.	[1]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid (Schiff Base of 4-nitrobenzaldehyde)	TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts)	MTT	446.68 µg/mL	[2][3]
4-chloro-N'-(2-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Indole-3-carbaldehyde derivative)	MCF-7 (Human Breast Adenocarcinoma)	Not Specified	13.2 µM	[1]
4-chloro-N'-(2-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Indole-3-carbaldehyde derivative)	MDA-MB-468 (Human Breast Adenocarcinoma)	Not Specified	8.2 µM	[1]

Table 2: Antimicrobial Activity

Compound/ Derivative	Microorgani- sm	Assay	MIC Value	Zone of Inhibition (mm)	Reference
Schiff Base of p- aminophenol and 4- nitrobenzalde- hyde	Escherichia coli	Agar Well Diffusion	250 µg/mL	7	[4]
Schiff Base of p- aminophenol and 4- nitrobenzalde- hyde	Staphylococc us aureus	Agar Well Diffusion	62.5 µg/mL	7-15	[4]
Schiff Base of p- aminophenol and 4- nitrobenzalde- hyde	Candida albicans	Agar Well Diffusion	125 µg/mL	8	[4]
Indole-3- carboxaldehy- de-valine	Staphylococc us aureus	Agar Well Diffusion	-	13	[5]
Schiff Base	Streptococc us pneumoniae	Agar Well Diffusion	-	12	[5]
Indole-3- carboxaldehy- de-threonine	Salmonella typhi	Agar Well Diffusion	-	14	[5]
Schiff Base					

Indole-3-carboxaldehyde	Escherichia coli	Agar Well Diffusion	-	12	[5]
de-phenylalanine Schiff Base					

Table 3: Anti-inflammatory Activity

Compound/Derivative	Assay	Cell Line	IC50 Value	% Inhibition	Reference
Indole derivatives (general)	Nitric Oxide (NO) Production	LPS-stimulated RAW 264.7 macrophages	Data not available	-	[6]
Ursolic acid-indole derivative (UA-1)	Nitric Oxide (NO) Inhibition	LPS-stimulated RAW 264.7 macrophages	2.2 ± 0.4 μM	-	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.

- Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., **4-nitro-1H-indole-3-carbaldehyde** derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- MTT Addition: After the incubation period, add 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.^[8]

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Protocol:

- Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism in a sterile broth.
- Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.
- Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
- Compound Application: Add a defined volume (e.g., 100 μ L) of the test compound solution at various concentrations into the wells. Include a negative control (solvent) and a positive control (standard antibiotic).
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

- Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]

Griess Assay for Nitric Oxide Inhibition (Anti-inflammatory Activity)

The Griess assay measures the concentration of nitrite, a stable and quantifiable breakdown product of nitric oxide (NO), in cell culture supernatants.

Protocol:

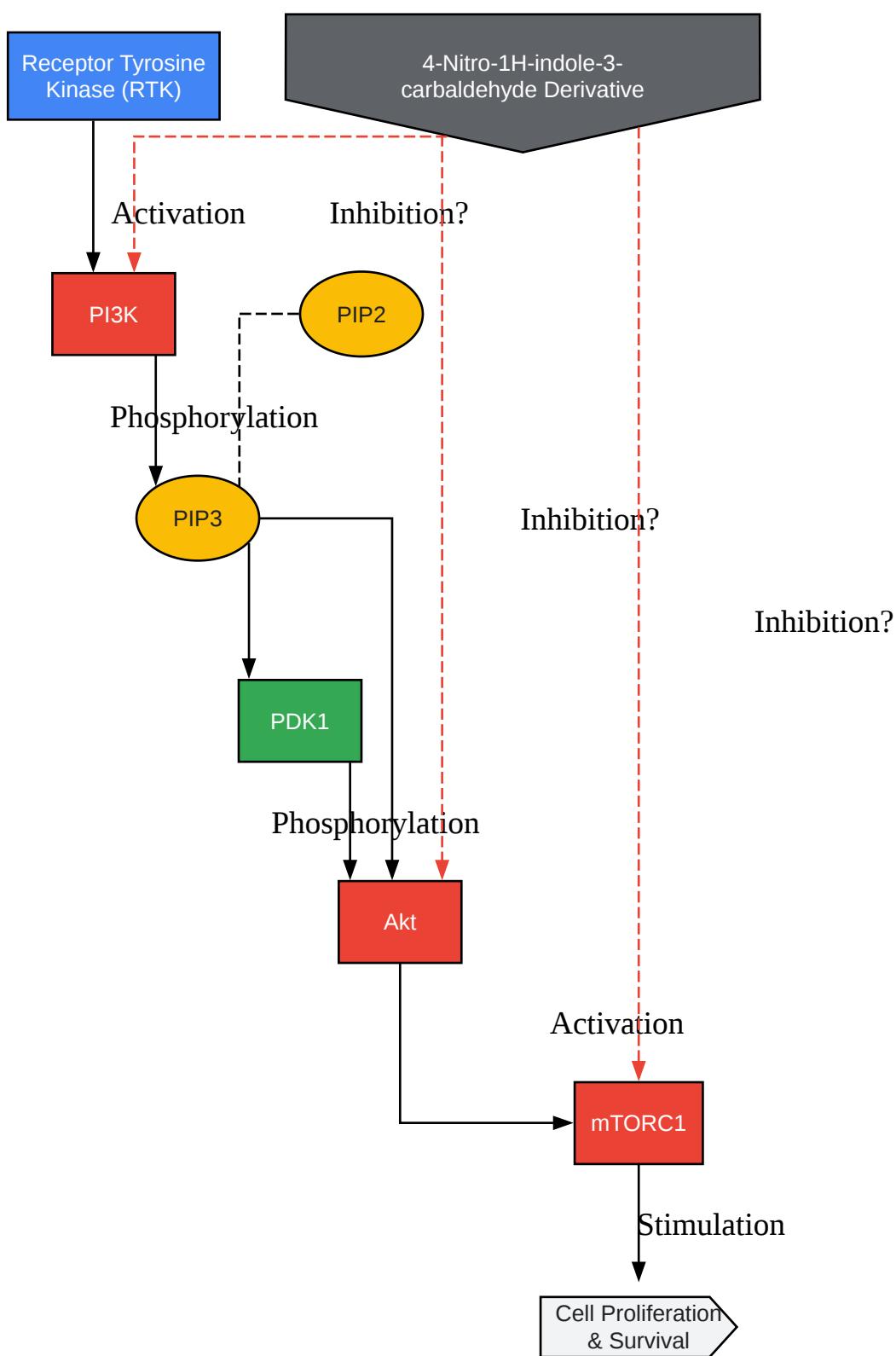
- Cell Culture and Stimulation: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluence. Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μ g/mL) to induce NO production. Incubate for 24 hours.
- Sample Collection: Collect the cell culture supernatant from each well.
- Griess Reaction: In a new 96-well plate, mix 50 μ L of the cell supernatant with 50 μ L of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
- Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.[7]

Signaling Pathways and Experimental Workflow

The biological activities of indole derivatives are often attributed to their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow for screening these compounds.

PI3K/Akt/mTOR Signaling Pathway

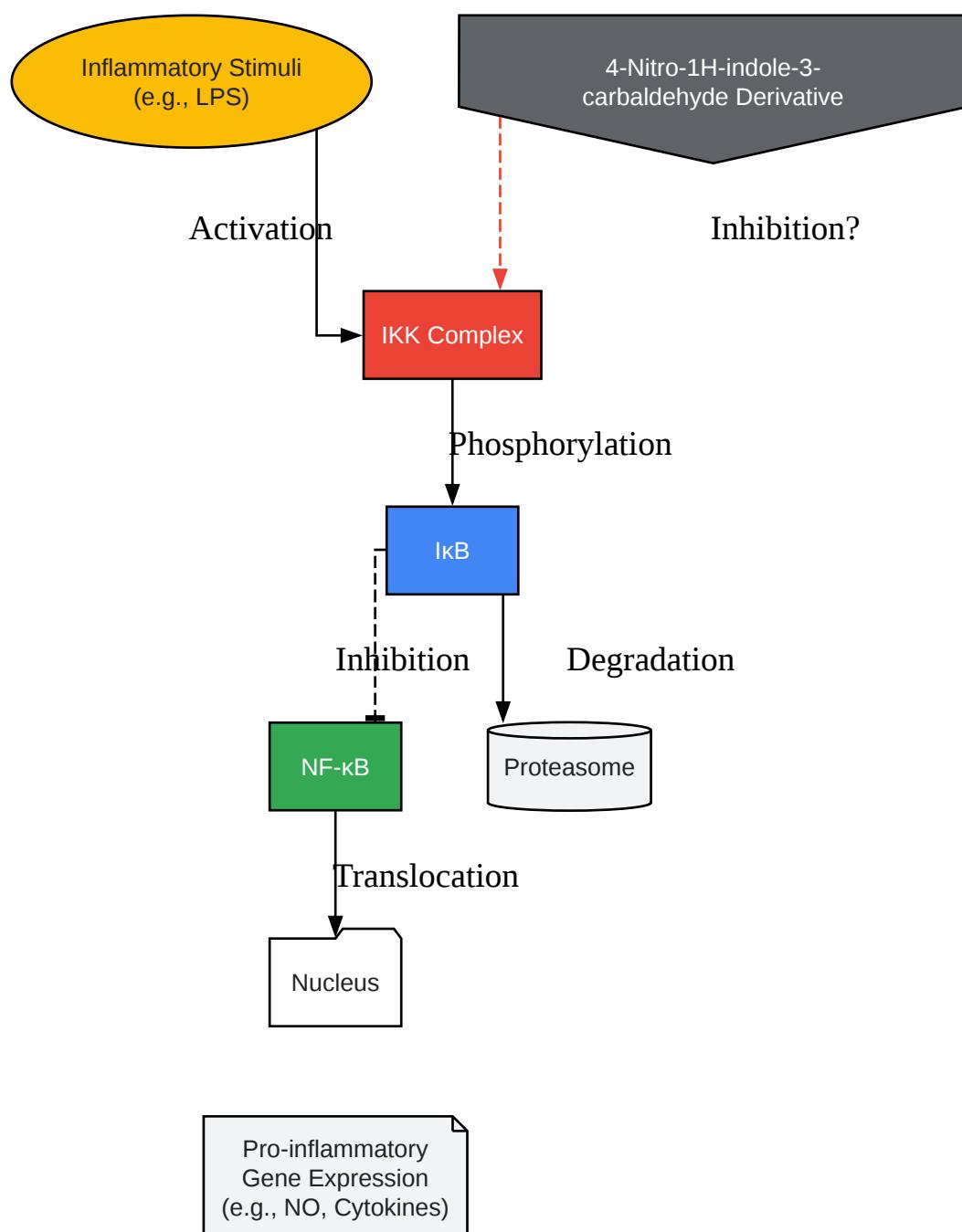
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth, and is often dysregulated in cancer.

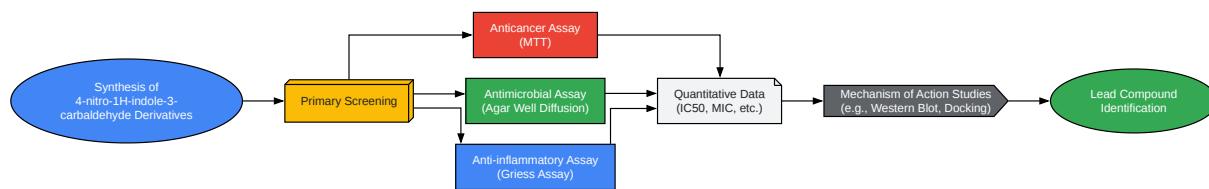
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Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by indole derivatives.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.





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